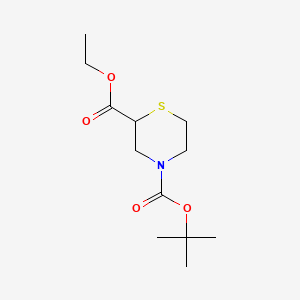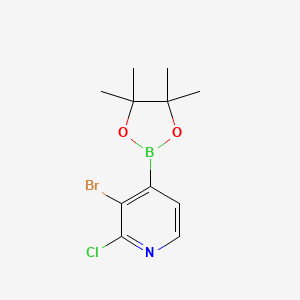
3-Amino-6-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-6-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of picolinic acid, which is a monocarboxylic derivative of pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds involved a nucleophilic substitution reaction in which the chlorine atom at position 6 of picloram was replaced by hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “3-Amino-6-(trifluoromethyl)picolinic acid” can be represented by the InChI code: 1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) .Scientific Research Applications
Coordination Chemistry
Studies on coordination compounds have explored the interaction of picolinic acid derivatives with metals. For instance, research on iron(III) compounds with dipicolinic acid and 2-amino-6-picoline revealed different coordination environments, showcasing the compound's utility in creating complex structures with potential applications in catalysis and materials science (Tabatabaee, Dadkhodaee, & Kukovec, 2013).
Synthesis Methodologies
Research into the synthesis of various trifluoromethylated amino compounds using trifluoroacetaldehyde as a starting compound demonstrates the role of picoline derivatives in facilitating the formation of complex fluorinated structures. These compounds are significant in the development of pharmaceuticals and agrochemicals due to their unique properties (Mimura, Kawada, Yamashita, Sakamoto, & Kikugawa, 2010).
Material Science
In the field of material science, the modification of agarose with picolinic acid derivatives has been studied, leading to the synthesis of new fluorogenic amides of agarose. These materials could have applications as sensors in biomedical and pharmaceutical industries, highlighting the versatility of picolinic acid derivatives in developing new materials (Kondaveeti, Mehta, & Siddhanta, 2014).
Organic Electronics
The degradation of picolinate dopants in organic light-emitting diodes (OLEDs) has been investigated, indicating the challenges and potential solutions for stabilizing blue phosphorescent OLEDs. This research underscores the significance of picolinic acid derivatives in the development of advanced electronic materials and devices (Baranoff et al., 2012).
Safety And Hazards
The safety data sheet for a related compound, “3-Amino-6-(trifluoromethyl)-1H-indazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .
Future Directions
Research on picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides, has been active in recent years. New picolinate compounds have been launched as novel herbicides. Using their structural skeleton as a template, new compounds have been designed and synthesized for the discovery of compounds with potent herbicidal activity . This suggests that “3-Amino-6-(trifluoromethyl)picolinic acid” and its derivatives could have potential applications in the field of herbicides.
properties
IUPAC Name |
3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(11)5(12-4)6(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQZRKHKSPYSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(trifluoromethyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

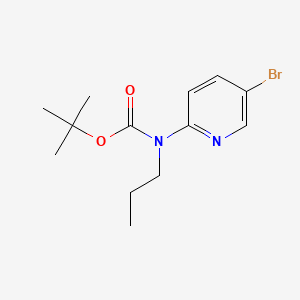

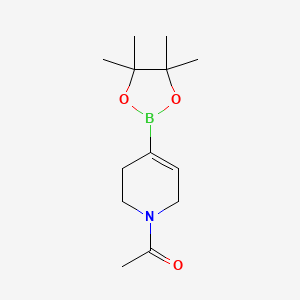
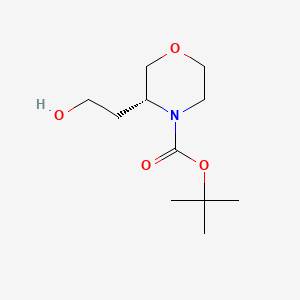
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)

